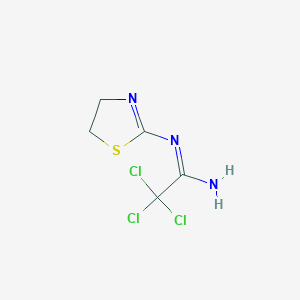
(Z)-2,2,2-トリクロロ-N-(チアゾリジン-2-イリデン)アセトイミダミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
科学的研究の応用
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthetic block in heterocyclic chemistry.
作用機序
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .
Mode of Action
It’s known that thiazolidine derivatives can interact with their targets in a variety of ways, leading to a range of biological responses .
Biochemical Pathways
Thiazolidine derivatives are known to affect a variety of pathways, leading to diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological responses, making them highly prized in medicinal chemistry .
Action Environment
It’s known that the reaction between aliphatic aldehydes and 1,2-aminothiols is fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates .
生化学分析
Biochemical Properties
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiazolidine ring in this compound is known to interact with enzymes such as proteases and oxidoreductases, potentially inhibiting their activity . Additionally, the trichloroacetimidamide group can form stable complexes with metal ions, which may influence the activity of metalloenzymes. These interactions can lead to changes in enzyme kinetics and overall biochemical pathways.
Cellular Effects
The effects of (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox-sensitive transcription factors . By modulating the activity of these pathways, (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide can alter gene expression and cellular metabolism. For instance, it may upregulate antioxidant enzymes, thereby enhancing the cell’s ability to manage oxidative stress.
Molecular Mechanism
At the molecular level, (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide exerts its effects through several mechanisms. One key mechanism involves the binding of the thiazolidine ring to cysteine residues in proteins, leading to the formation of covalent adducts . This can result in the inhibition of enzyme activity or the alteration of protein function. Additionally, the trichloroacetimidamide group can interact with nucleophilic sites in DNA, potentially leading to changes in gene expression. These molecular interactions highlight the compound’s ability to modulate biochemical pathways at multiple levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide can change over time. The compound is relatively stable under physiological conditions, but it may undergo slow degradation in the presence of light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased antioxidant capacity and altered metabolic flux. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . The compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux . Additionally, the compound may bind to plasma proteins, influencing its distribution and accumulation in different tissues.
Subcellular Localization
The subcellular localization of (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals . This localization can affect its interactions with biomolecules and its overall biochemical activity.
準備方法
The synthesis of (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods often employ green chemistry approaches, such as using β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst, which is reusable and offers a safer, greener reaction pathway .
化学反応の分析
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Selective electrochemical reduction can yield specific isomers.
Substitution: The compound can undergo substitution reactions, particularly at the ylidene fragment and thiazolidine backbone.
Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and various catalysts. Major products formed from these reactions include derivatives of thiazolidine and pyrrolidine .
類似化合物との比較
Similar compounds to (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide include:
2-ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
2-ylidene-2,3-dihydro-1,3-thiazoles: These compounds also feature a thiazolidine ring and are used in similar applications.
What sets (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide apart is its unique combination of chlorine atoms and the thiazolidine ring, which enhances its reactivity and biological activity.
特性
IUPAC Name |
2,2,2-trichloro-N'-(4,5-dihydro-1,3-thiazol-2-yl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3N3S/c6-5(7,8)3(9)11-4-10-1-2-12-4/h1-2H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZZCNTSRCZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N=C(C(Cl)(Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)/N=C(\C(Cl)(Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2422176.png)
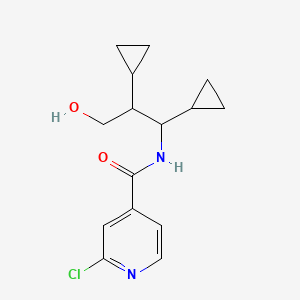
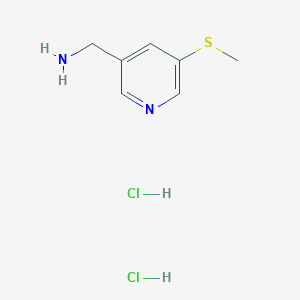
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)
![Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2422183.png)
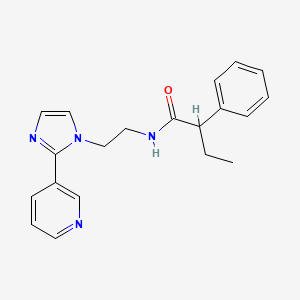
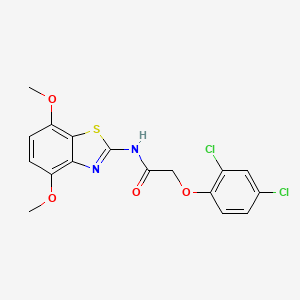

![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)

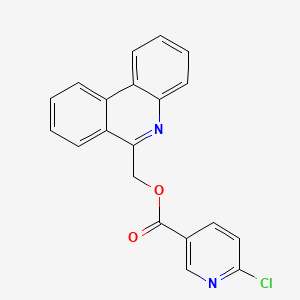
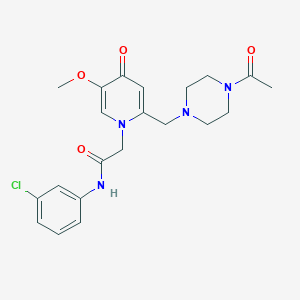
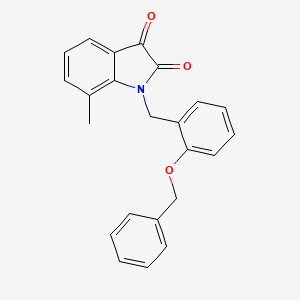
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2422199.png)
